2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride

Description

Molecular Architecture and Crystallographic Characterization

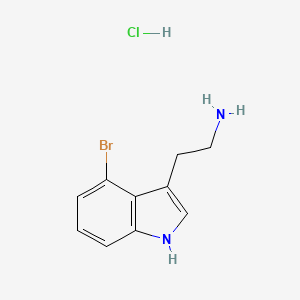

The molecular structure of 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride exhibits a complex heterocyclic framework that combines the aromatic indole system with strategic halogenation and an aliphatic amine functionality. The compound possesses the molecular formula C₁₀H₁₂BrClN₂, with a molecular weight of 275.57 daltons. This molecular composition reflects the presence of the indole nucleus, the bromine substituent at the 4-position, the ethylamine chain, and the hydrochloride salt formation.

The crystallographic characterization of related halogenated tryptamine derivatives provides valuable insights into the structural organization of these compounds. Studies of substituted tryptamine hydrochloride salts demonstrate that compounds with free indole nitrogen atoms typically form two-dimensional hydrogen-bonding networks in their crystal structures. These networks consist of combinations of R₄²(8) and R₄²(18) rings, along with C₂¹(4) and C₂¹(9) chains, creating extensive intermolecular interactions that contribute to crystal stability.

The indole ring system in this compound maintains the characteristic planar aromatic structure, with the bromine atom at the 4-position introducing electronic perturbations to the π-electron system. The ethylamine side chain extends from the 3-position of the indole ring, providing a flexible aliphatic component that can adopt various conformational arrangements. The hydrochloride salt formation involves protonation of the primary amine group, resulting in a charged ammonium center that participates in ionic interactions within the crystal lattice.

Crystallographic analysis of the free base form reveals a molecular structure with specific geometric parameters that reflect the influence of the bromine substituent on the overall molecular architecture. The compound exhibits a predicted collision cross section of 145.3 Ų for the protonated molecular ion [M+H]⁺, indicating a relatively compact three-dimensional structure. Additional conformational analysis shows predicted cross sections for various adduct ions, including sodium and potassium complexes, which provide information about the compound's ability to coordinate with metal ions in solution or solid state.

Properties

IUPAC Name |

2-(4-bromo-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.ClH/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9;/h1-3,6,13H,4-5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLOAROKASFLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803607-34-2 | |

| Record name | 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the bromination of indole derivatives followed by amination. One common method starts with the bromination of indole at the 4-position using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane . The resulting 4-bromoindole is then subjected to a nucleophilic substitution reaction with ethylamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

This compound has been investigated for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds allows it to interact with various biological targets.

Case Study: Antidepressant Activity

Research has shown that indole derivatives exhibit antidepressant-like effects in animal models. A study demonstrated that compounds similar to 2-(4-bromo-1H-indol-3-yl)ethanamine can modulate serotonin levels, suggesting potential use as antidepressants .

2. Cancer Research:

Indole derivatives have been studied for their anticancer properties. The compound's ability to inhibit cell proliferation in certain cancer cell lines has been documented, indicating its potential as a chemotherapeutic agent.

Case Study: Inhibition of Tumor Growth

A study published in a peer-reviewed journal reported that derivatives of 2-(4-bromo-1H-indol-3-yl)ethanamine showed significant inhibition of tumor growth in xenograft models, highlighting its potential application in cancer therapy .

3. Neuropharmacology:

The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological studies. It has been suggested that such compounds could influence dopamine and norepinephrine pathways.

Case Study: Neuroprotective Effects

Research indicated that indole-based compounds could exert neuroprotective effects in models of neurodegenerative diseases, potentially offering new avenues for treatment .

Data Tables

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with various molecular targets. The indole ring can interact with biological macromolecules, influencing cellular pathways and processes. For instance, it may bind to enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Indole Derivatives

2-(4-Chloro-1H-indol-3-yl)ethan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₁Cl₂N₂

- Molecular Weight : 237.12 g/mol

- Key Differences : Replaces bromine with chlorine at the 4-position. Chlorine’s smaller atomic radius and lower electronegativity may reduce steric hindrance and alter receptor-binding affinity compared to bromine. This compound is commercially available and used in receptor-binding studies .

2-(6-Chloro-1H-indol-3-yl)ethan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₁Cl₂N₂

- Molecular Weight : 231.12 g/mol

- Key Differences : Chlorine substitution at the 6-position instead of 4-position. Positional isomerism can significantly impact pharmacokinetics and target selectivity, as seen in serotonin receptor subtype preferences .

2-(7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl)ethan-1-amine Hydrochloride Molecular Formula: C₁₅H₁₄Cl₂N₃ Molecular Weight: 318.20 g/mol Key Differences: Incorporates a pyridinyl group at the 2-position of indole and chlorine at the 7-position.

Alkoxy-Substituted Indole Derivatives

2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride

- Molecular Formula : C₁₂H₁₇ClN₂O

- Molecular Weight : 240.73 g/mol

- Key Differences : Ethoxy group (electron-donating) replaces bromine at the 4-position. Alkoxy groups can increase lipophilicity and metabolic stability but reduce electrophilic interactions with receptors .

Heterocyclic Variants

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine Dihydrochloride

- Molecular Formula : C₇H₁₄BrCl₂N₃

- Molecular Weight : 307.02 g/mol

- Key Differences : Pyrazole ring replaces indole, with bromine at the 4-position. Pyrazoles are less planar than indoles, reducing stacking interactions but increasing metabolic resistance. Methylation at the amine may enhance bioavailability .

Notes

- Synthetic Challenges : Bromination at the indole 4-position requires regioselective electrophilic substitution, often using N-bromosuccinimide (NBS) . Ethoxy and pyridinyl analogs demand protective group strategies to avoid side reactions .

- Bioactivity : Bromine’s steric bulk may enhance 5-HT₂A receptor binding compared to chlorine, while alkoxy groups could shift selectivity toward other subtypes .

- Physicochemical Properties : Hydrochloride salts improve aqueous solubility, critical for in vivo studies. Lipophilicity follows the order: ethoxy > bromo > chloro .

Biological Activity

2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride, a derivative of indole, has garnered attention for its diverse biological activities. This compound exhibits potential applications in various fields, including antimicrobial, anticancer, and anti-inflammatory research. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H11BrN2·HCl

SMILES: C1=CC2=C(C(=C1)Br)C(=CN2)CCN

InChIKey: GUAGFYUVBQEZFB-UHFFFAOYSA-N

The presence of the bromine substituent on the indole ring significantly influences the compound's reactivity and biological interactions. This structural feature is critical in determining its affinity for various biological targets.

The biological activity of this compound is primarily attributed to its structural similarity to tryptamine, which allows it to interact with various neurotransmitter receptors and enzymes. The compound may modulate biochemical pathways involved in cell signaling and proliferation.

Key Mechanisms:

- Interaction with Receptors: Similar to tryptamine, it may engage with serotonin receptors, influencing mood and behavior.

- Enzyme Modulation: The compound has shown potential in inhibiting specific kinases associated with cancer progression, such as glycogen synthase kinase 3 (GSK3) .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have demonstrated that increasing concentrations of the compound correlate with heightened zones of inhibition in bacterial cultures .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against different cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells while exhibiting minimal cytotoxicity to normal cells. The structure–activity relationship (SAR) studies have highlighted that modifications on the indole ring can enhance its potency against specific cancer types .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2-(4-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride?

- Methodology : The compound can be synthesized via multi-step organic reactions, starting with bromination of indole derivatives followed by functionalization of the ethylamine side chain. For example, in the synthesis of psilocybin analogs, bromination at the 4-position of indole is achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by coupling with ethylamine precursors. Hydrochloride salt formation is typically performed using HCl in a suitable solvent like ethanol .

- Characterization : Confirm purity via HPLC and structural validation using H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm and ethylamine resonances at δ 2.8–3.5 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation or skin contact, as amine hydrochlorides can be irritants .

- Storage : Store at –20°C in airtight, light-resistant containers under anhydrous conditions. Stability studies suggest degradation <5% over 2 years under these conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : H and C NMR to confirm indole ring substitution and amine protonation (e.g., disappearance of free amine protons in DO exchange) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] expected at m/z 269.01 for CHBrN·HCl) .

- FT-IR : Peaks at ~2500 cm (N–H stretch of protonated amine) and 1600 cm (C–Br vibration) .

Advanced Research Questions

Q. How can enzymatic transaminase assays be optimized for synthesizing this compound with higher enantiomeric purity?

- Approach : Use engineered transaminases with 2-(4-nitrophenyl)ethan-1-amine hydrochloride as an amine donor. Reaction conditions (pH 7.5–8.5, 30–37°C) and co-solvents (e.g., DMSO ≤10%) enhance enzyme activity. Monitor conversion via UV-Vis at 405 nm for nitrophenolate release .

- Challenges : Substrate inhibition at high concentrations (>50 mM); use fed-batch strategies to mitigate this .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Analysis :

- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues.

- Solubility : Poor aqueous solubility (logP ~2.5) may reduce in vivo efficacy; consider prodrug formulations (e.g., ester derivatives) .

- Target Engagement : Use radiolabeled analogs (e.g., C-tagged) to confirm receptor binding in vivo .

Q. How can computational modeling predict the impact of structural modifications on serotonin receptor binding affinity?

- Method :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT receptors. Focus on the indole ring’s bromine position and amine side chain orientation .

- MD Simulations : Run 100-ns trajectories to assess binding stability. Key residues: Asp155 (salt bridge with protonated amine) and Trp336 (π-π stacking with indole) .

- Validation : Compare predicted IC values with experimental radioligand displacement assays .

Methodological Considerations

Q. What are the best practices for troubleshooting crystallization failures in X-ray diffraction studies?

- Solutions :

- Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants.

- Additives : Introduce trace divalent cations (e.g., Mg) to stabilize crystal lattices.

- Software : SHELXD for phase refinement, particularly for bromine-heavy atoms (high electron density aids phasing) .

Q. How can researchers differentiate between byproducts and desired products in synthetic workflows?

- Tools :

- LC-MS/MS : Detect brominated side products (e.g., di-bromo indole derivatives) via characteristic isotopic patterns.

- TLC Monitoring : Use ninhydrin staining to track free amine intermediates .

- Purification : Employ reverse-phase chromatography (C18 column, 0.1% TFA in HO/MeCN gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.